molecular formula C16H17FN4O B5719818 5-(4-Ethylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile

5-(4-Ethylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B5719818
M. Wt: 300.33 g/mol
InChI Key: DSLVSNJVORPWCX-UHFFFAOYSA-N
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Description

5-(4-Ethylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl group is introduced to the oxazole ring.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction, often using an alkyl halide as the electrophile.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to ring-opening reactions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitro groups under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Ethylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
  • 5-(4-Propylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile

Uniqueness

The unique structural features of 5-(4-Ethylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile, such as the ethyl group on the piperazine ring, may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

5-(4-ethylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O/c1-2-20-7-9-21(10-8-20)16-14(11-18)19-15(22-16)12-5-3-4-6-13(12)17/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLVSNJVORPWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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